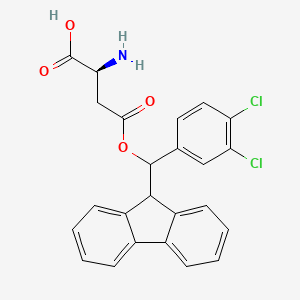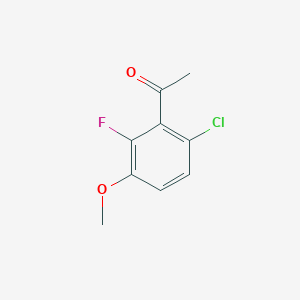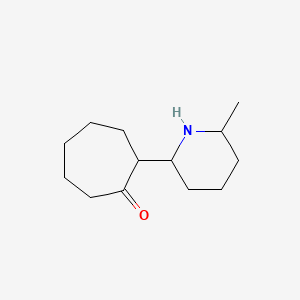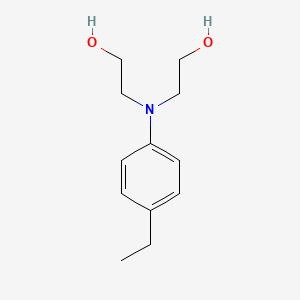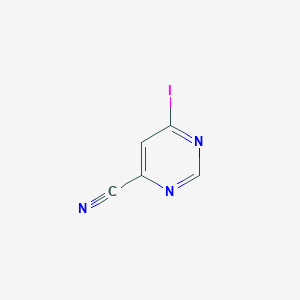
4-Cyano-6-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-6-iodopyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The presence of both cyano and iodo groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-6-iodopyrimidine typically involves the iodination of 4-cyanopyrimidine. One common method is the reaction of 4-cyanopyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine is introduced at the 6-position of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the iodination process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyano-6-iodopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Cross-Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura and Sonogashira coupling reactions, which are used to form carbon-carbon bonds.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Various substituted pyrimidines.
Cross-Coupling Reactions: Biaryl compounds and alkynyl derivatives.
Reduction: 4-Amino-6-iodopyrimidine.
Applications De Recherche Scientifique
4-Cyano-6-iodopyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of probes for studying biological processes, such as enzyme activity and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-Cyano-6-iodopyrimidine depends on its application. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The cyano group can form hydrogen bonds with amino acid residues, while the iodo group can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-Cyano-2-iodopyrimidine
- 4-Cyano-5-iodopyrimidine
- 4-Cyano-6-bromopyrimidine
Comparison: 4-Cyano-6-iodopyrimidine is unique due to the specific positioning of the cyano and iodo groups, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different reactivity in nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C5H2IN3 |
|---|---|
Poids moléculaire |
230.99 g/mol |
Nom IUPAC |
6-iodopyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5H2IN3/c6-5-1-4(2-7)8-3-9-5/h1,3H |
Clé InChI |
DLVVCDHQPGVWEU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN=C1I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


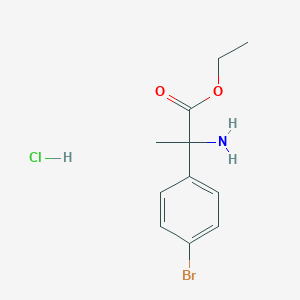
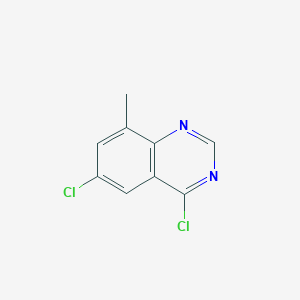
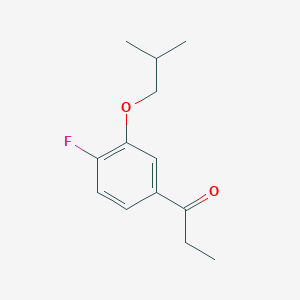
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
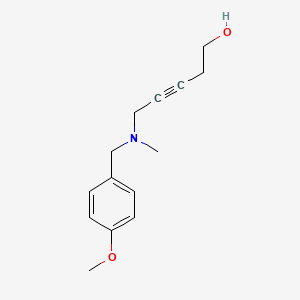
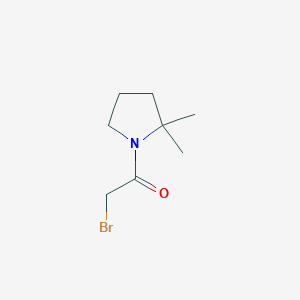
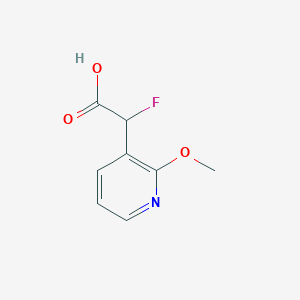
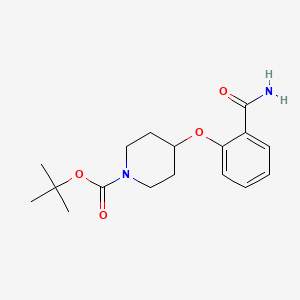
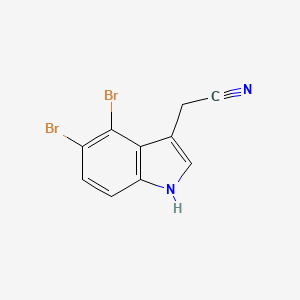
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)
